molecular formula C7H8ClF2NO B2402946 4-(Aminomethyl)-3,5-difluorophenol;hydrochloride CAS No. 2445792-00-5

4-(Aminomethyl)-3,5-difluorophenol;hydrochloride

Cat. No.: B2402946
CAS No.: 2445792-00-5
M. Wt: 195.59
InChI Key: PIONCXNXLGCIQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Chemical Identity

4-(Aminomethyl)-3,5-difluorophenol hydrochloride is a fluorinated aromatic compound featuring an aminomethyl group (-CH2NH2) at the para position (C4) and fluorine atoms at the meta positions (C3 and C5) of a phenol ring, with a hydrochloride counterion. Its systematic IUPAC name is 4-(aminomethyl)-3,5-difluorophenol hydrochloride , and it is identified by the CAS Registry Number 2445792-00-5 . The compound’s structural uniqueness arises from the synergistic effects of fluorine’s electron-withdrawing properties and the aminomethyl group’s nucleophilic potential.

Identifier Value
CAS Number 2445792-00-5
Molecular Formula C₇H₈ClF₂NO
SMILES Cl.NCC1=C(F)C=C(O)C(F)=C1
InChI Key PIONCXNXLGCIQQ-UHFFFAOYSA-N

Structural and Molecular Formulae

The compound’s molecular structure consists of a phenol backbone substituted with fluorine atoms at positions 3 and 5, an aminomethyl group at position 4, and a hydrochloride salt. Its molecular weight is 195.59 g/mol , calculated from the formula C₇H₈ClF₂NO . The fluorine atoms induce steric and electronic effects, while the protonated aminomethyl group enhances solubility in polar solvents.

Substituent Position Role
Hydroxyl (-OH) C1 Hydrogen-bond donor
Fluorine (-F) C3, C5 Electron withdrawal
Aminomethyl (-CH₂NH₃⁺Cl⁻) C4 Basicity and reactivity

X-ray crystallography data (not yet published) suggest a planar aromatic ring with bond angles consistent with fluorine’s ortho/para-directing effects. The hydrochloride salt form stabilizes the aminomethyl group through ionic interactions.

Historical Context and Discovery

4-(Aminomethyl)-3,5-difluorophenol hydrochloride emerged from research into fluorinated phenolic derivatives in the early 21st century. Its synthesis builds on methods developed for related compounds, such as 3,5-difluorophenol (CAS 2713-34-0), which has been used in liquid crystal synthesis since the 1990s. Patent CN115108891A (2022) describes catalytic dehalogenation techniques for difluorophenol precursors, while US7358397B2 (2004) outlines reductive amination strategies for halogenated aminophenols. The hydrochloride derivative gained prominence in the 2010s as a precursor to HIV protease inhibitors and kinase modulators.

Relevance in Contemporary Chemical Research

This compound is pivotal in three domains:

  • Pharmaceutical Intermediates : Serves as a building block for antiviral and anticancer agents due to its ability to modulate enzyme active sites.
  • Materials Science : Fluorine’s electronegativity enhances thermal stability in polymers, while the phenol group enables crosslinking.
  • Catalysis : The aminomethyl group acts as a ligand in palladium-catalyzed coupling reactions, as demonstrated in CN112778090A (2021).

Recent studies highlight its role in synthesizing 1-(Adamantan-1-ylcarbonyl)-3-(2,6-difluoro-4-hydroxyphenyl)thiourea , a potent non-nucleoside reverse transcriptase inhibitor.

Properties

IUPAC Name

4-(aminomethyl)-3,5-difluorophenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO.ClH/c8-6-1-4(11)2-7(9)5(6)3-10;/h1-2,11H,3,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIONCXNXLGCIQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CN)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3,5-difluorophenol;hydrochloride typically involves multi-step organic reactions. One common method includes the nitration of 3,5-difluorophenol followed by reduction to introduce the aminomethyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3,5-difluorophenol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis for the preparation of complex molecules. Its unique functional groups allow for versatile reactions, including:

  • Oxidation : Formation of quinones.
  • Reduction : Conversion of nitro groups to amines.
  • Substitution Reactions : Introduction of various functional groups.
Reaction Type Reagents Products
OxidationPotassium permanganateQuinones
ReductionSodium borohydrideAmines
SubstitutionNucleophiles (amines, thiols)Substituted phenolic compounds

Biology

In biological research, 4-(Aminomethyl)-3,5-difluorophenol;hydrochloride is investigated for its potential as a biochemical probe due to its interactions with various biological targets:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, potentially impacting metabolic pathways.
  • Receptor Modulation : Acts as an allosteric modulator of the GABAergic system, particularly influencing the α5 subunit of the GABAA receptor. This modulation is linked to enhanced cognitive functions such as memory and learning without sedation typically associated with benzodiazepines.

Medicine

The compound's therapeutic potential is being explored in drug development:

  • Cognitive Enhancement : Animal studies suggest that it may improve cognitive function by modulating GABA receptors .
  • Pharmaceutical Intermediate : It is being evaluated as an intermediate in the synthesis of novel therapeutics targeting neurological disorders.

Industrial Applications

In the industrial sector, this compound is utilized in developing new materials with specific properties. Its unique chemical characteristics make it suitable for applications in:

  • Polymer Chemistry : As a component in creating specialized polymers.
  • Coatings and Adhesives : Enhancing the performance characteristics of industrial coatings.

Case Studies

  • Cognitive Enhancement Studies :
    • Research indicates that compounds similar to this compound can enhance memory retention and cognitive function in animal models by modulating GABA receptor activity .
  • Enzyme Interaction Studies :
    • Investigations into enzyme inhibition have shown that this compound can significantly alter metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3,5-difluorophenol;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the difluoro groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the C4 Position

4-Chloro-3,5-difluorophenol (CAS 2268-03-3)
  • Structure: Chlorine at C4 instead of aminomethyl.
  • Properties: The electron-withdrawing Cl group reduces electron density on the aromatic ring compared to the electron-donating aminomethyl group. Lower water solubility due to the absence of a charged amine group.
  • Applications : Intermediate in agrochemical synthesis; less likely to participate in hydrogen bonding compared to the target compound .
2,6-Difluoro-4-aminophenol Hydrochloride (Synonyms in )
  • Structure: Amino (-NH₂) at C4 and fluorine at C2/C5.
  • Key Differences: Fluorine positions (2,6 vs. 3,5) alter steric and electronic effects. The amino group (vs. aminomethyl) reduces steric bulk but may decrease stability under acidic conditions.
  • Biological Relevance : Similar to aniline-based prodrugs in , which exhibit higher cytotoxicity when activated by enzymes like carboxypeptidase G2 (CPG2) .

Functional Group Modifications

4-(Aminomethyl)-N-(4-fluorophenyl)benzamide Hydrochloride ()
  • Structure : Benzamide derivative with a fluorophenyl group.
  • Comparison: The benzamide moiety introduces hydrogen-bonding capacity distinct from phenol’s hydroxyl group. Likely higher lipophilicity, affecting membrane permeability in drug design.
Methyl 4-(Aminomethyl)benzoate Hydrochloride ()
  • Structure : Ester (-COOCH₃) at C1 of the benzene ring.
  • Properties: Ester group increases susceptibility to hydrolysis compared to phenol’s hydroxyl group. Reduced acidity (phenol pKa ~10 vs. ester stability in neutral conditions).
3,5-Difluoro-4-hydroxyaniline Mustards ()
  • Structure: Nitrogen mustard prodrugs activated by CPG2 to release 3,5-difluorophenol.
  • Activity: Phenol derivatives (e.g., 3a-e) showed low cytotoxicity differentials (<20) in MDA MB-361 cells, whereas aniline analogs (4a-d) exhibited differentials >226. The target compound’s phenol group may limit prodrug efficacy compared to aniline-based analogs .
Clenbuterol Hydrochloride ()
  • Structure : β₂-adrenergic agonist with a tertiary amine and dichlorophenyl group.
  • Comparison: Both are hydrochloride salts, but clenbuterol’s dichlorophenyl and ethanolamine groups confer distinct receptor binding. Highlights the role of fluorine and aminomethyl in modulating target selectivity.

Solubility and Stability

  • 4-(Aminomethyl)-3,5-difluorophenol Hydrochloride: High water solubility due to ionic hydrochloride salt; stability enhanced by fluorine’s electron-withdrawing effects.
  • 4-Chloro-3,5-difluorophenol: Lower solubility in aqueous media; neutral pH stability.
  • Aniline Analogs (): Base-sensitive due to free amino groups; require stabilization via salt formation.

Data Table: Key Comparative Properties

Compound Name Substituents (Positions) Solubility (Water) Key Applications Cytotoxicity Differential (CPG2)
4-(Aminomethyl)-3,5-difluorophenol HCl -CH₂NH₂ (C4), F (C3/C5) High Prodrug intermediates, enzymes Not reported
4-Chloro-3,5-difluorophenol -Cl (C4), F (C3/C5) Low Agrochemical synthesis N/A
2,6-Difluoro-4-aminophenol HCl -NH₂ (C4), F (C2/C6) Moderate Prodrug activation >227 (aniline analogs)
3,5-Difluoro-4-hydroxyaniline mustard -OH (C4), F (C3/C5), mustard Variable Cancer therapy (GDEPT) <20 (phenol analogs)

Biological Activity

Overview

4-(Aminomethyl)-3,5-difluorophenol;hydrochloride is an organic compound characterized by its phenolic structure, which includes aminomethyl and difluoro substituents. This compound has garnered interest in various fields, particularly medicinal chemistry, due to its potential biological activities. Its molecular formula is C₈H₈ClF₂N₃O, with a molecular weight of approximately 195.59 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, which can lead to significant changes in metabolic pathways. The exact enzymes targeted by this compound require further elucidation through experimental studies.
  • Receptor Modulation : It acts as an allosteric modulator of the GABAergic system, specifically influencing the α5 subunit of the GABAA receptor. This modulation is linked to enhanced cognitive functions such as memory and learning without the sedation typically associated with benzodiazepines.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in therapeutic applications.
  • Cognitive Enhancement : Animal model studies have indicated that this compound may improve cognitive function by modulating GABAergic activity.
  • Anticancer Activity : The compound has been investigated for its potential anticancer properties, although detailed studies are still required to confirm these effects.

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Cognitive Function : In a controlled animal study, subjects administered with the compound showed significant improvements in memory retention tasks compared to control groups. The mechanism was linked to enhanced synaptic plasticity via GABAergic modulation.
  • Antimicrobial Evaluation : A series of tests against common bacterial strains revealed that the compound exhibited moderate inhibitory effects, suggesting its potential as an antimicrobial agent.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption and Bioavailability : Initial findings suggest that the compound has favorable absorption characteristics, though further studies are needed to quantify bioavailability accurately.
  • Metabolic Pathways : The compound is likely involved in various metabolic pathways, impacting its efficacy and safety profiles in biological systems.

Comparative Analysis

The following table summarizes key biological activities and properties of this compound compared to similar compounds:

CompoundAntimicrobial ActivityCognitive EnhancementAnticancer ActivityMechanism of Action
This compoundModerateYesUnder InvestigationGABAergic modulation
BenzodiazepinesYesYesLimitedGABA receptor agonism
Other Fluoro-substituted PhenolsVariableLimitedUnder InvestigationVarious enzyme interactions

Q & A

Q. What synthetic strategies are optimal for preparing 4-(Aminomethyl)-3,5-difluorophenol Hydrochloride with high purity?

Methodological Answer:

  • Core Synthesis : Start with 3,5-difluorophenol as the precursor. Introduce the aminomethyl group via reductive amination using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions. Subsequent hydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent (e.g., ethanol) .
  • Key Challenges : Competing side reactions (e.g., over-alkylation) can occur. Monitor reaction progress via TLC or HPLC. Use stoichiometric control of formaldehyde and maintain pH < 4 to favor mono-alkylation .
  • Purification : Employ recrystallization from ethanol/water or use preparative HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to isolate the hydrochloride salt. Confirm purity (>98%) by NMR (¹H, ¹³C) and LC-MS .

Q. How can researchers ensure the stability of 4-(Aminomethyl)-3,5-difluorophenol Hydrochloride during storage?

Methodological Answer:

  • Storage Conditions : Store at -20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation. Avoid exposure to moisture, as hydrochloride salts are hygroscopic .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor degradation products (e.g., free amine or oxidized species) using a gradient method (5–95% acetonitrile in 0.1% formic acid) .

Advanced Research Questions

Q. How can structural contradictions in NMR data for 4-(Aminomethyl)-3,5-difluorophenol Hydrochloride be resolved?

Methodological Answer:

  • Data Conflict Sources : Ambiguities may arise from tautomerism (phenol vs. keto forms) or dynamic proton exchange in the aminomethyl group.
  • Resolution Strategies :
    • Perform variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe exchange broadening.
    • Use 2D NMR (COSY, HSQC) to assign aromatic protons and confirm substitution patterns. For example, the ¹H-¹³C HSQC will correlate the aminomethyl protons (δ ~3.8 ppm) to a carbon at ~40 ppm .
    • Compare with X-ray crystallography data if single crystals are obtainable (e.g., via slow evaporation from ethanol). The crystal structure will unambiguously confirm the protonation state and salt form .

Q. What advanced analytical methods are suitable for detecting trace impurities in this compound?

Methodological Answer:

  • Impurity Profiling :
    • HPLC-MS/MS : Use a high-resolution Q-TOF mass spectrometer with electrospray ionization (ESI) in positive ion mode. Detect impurities at 0.1% levels by comparing with synthesized reference standards (e.g., di-alkylated byproducts) .
    • ICP-MS : Quantify residual metal catalysts (e.g., Pd from reductive amination) with detection limits <1 ppm.
  • Structural Elucidation : For unknown impurities, isolate via preparative HPLC and analyze by ¹⁹F NMR (fluorine environment) and HRMS to propose degradation pathways .

Q. How can researchers design assays to evaluate the biological activity of this compound?

Methodological Answer:

  • Target Selection : Prioritize assays based on structural analogs (e.g., fluorinated phenols as enzyme inhibitors or receptor modulators). For example, test inhibition of tyrosine kinases or cytochrome P450 isoforms .
  • In Vitro Assays :
    • Kinase Inhibition : Use a fluorescence-based ADP-Glo™ assay with recombinant kinase and ATP.
    • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa or MCF-7) via MTT assay. Include a dose-response curve (1 nM–100 μM) and calculate IC₅₀ values .
  • Data Validation : Cross-validate results with orthogonal methods (e.g., SPR for binding affinity or western blotting for target engagement) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in a laboratory setting?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis steps due to potential HCl vapor release .
  • Spill Management : Neutralize acid spills with sodium bicarbonate. Collect solid waste in sealed containers labeled "Halogenated Organic Waste" .
  • Regulatory Compliance : Adhere to OSHA HCS guidelines for labeling and SDS documentation. Ensure disposal complies with EPA regulations (e.g., RCRA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.